molecular formula C24H17NO8 B2791555 Methyl 4-[7-[(4-nitrophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate CAS No. 713090-85-8

Methyl 4-[7-[(4-nitrophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate

Cat. No. B2791555
CAS RN: 713090-85-8
M. Wt: 447.399
InChI Key: UQTKLXFYDMANEU-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoate and chromenone, with methoxy and nitrophenyl functional groups. These types of compounds are often used in organic synthesis and may have applications in various fields such as medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the chromenone ring, the introduction of the methoxy and nitrophenyl groups, and the esterification to form the benzoate .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with aromatic rings (from the chromenone and benzoate parts of the molecule), ester groups (from the benzoate), and methoxy and nitrophenyl groups attached .


Chemical Reactions Analysis

As for the chemical reactions, this compound could potentially undergo, it would depend on the conditions and reagents used. For example, the nitro group could be reduced to an amino group, or the ester could be hydrolyzed to form a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The nitrophenyl moiety present in our compound of interest could potentially enhance these antiviral capabilities, making it a candidate for further research in this field.

Anti-inflammatory Applications

The indole nucleus, a component of the compound, is known for its anti-inflammatory effects. This suggests that Methyl 4-[7-[(4-nitrophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate could be explored for its potential use in treating inflammatory conditions, possibly by modulating inflammatory pathways or acting on specific receptors involved in inflammation .

Anticancer Research

Compounds with a 4-nitrophenyl group have been utilized in medicinal chemistry, particularly in cancer research. They serve as precursors in the synthesis of drugs targeting various cancer types. The presence of this group in the compound could indicate its utility in developing new anticancer agents, especially considering its potential to interact with different biological targets .

Radiopharmaceutical Development

The 4-nitrophenyl moiety is also advantageous in the synthesis of radiolabeled biomolecules. It has been used to create superior synthons for indirect radiofluorination, which is crucial in the development of radiopharmaceuticals for diagnostic imaging like PET scans . This application is particularly relevant for tracking physiological processes at the cellular level.

Antimicrobial and Antifungal Uses

Derivatives of 4-nitrophenyl have been widely employed in the development of antimicrobial and antifungal agents. Given the structural similarity, Methyl 4-[7-[(4-nitrophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate could be investigated for its efficacy against various bacterial and fungal pathogens, which could lead to new treatments for infectious diseases .

Kinase Inhibition

Kinase inhibitors are an important class of drugs in the treatment of diseases like cancer. The 4-nitrophenyl group has been used in the synthesis of kinase inhibitors, suggesting that our compound could be a valuable scaffold for designing new inhibitors that can regulate kinase activity, which is pivotal in many cellular processes .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being investigated for use as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Future Directions

Future research on this compound could involve investigating its potential applications, optimizing its synthesis, and studying its physical and chemical properties in more detail .

properties

IUPAC Name

methyl 4-[7-[(4-nitrophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO8/c1-30-24(27)16-4-8-18(9-5-16)33-22-14-32-21-12-19(10-11-20(21)23(22)26)31-13-15-2-6-17(7-3-15)25(28)29/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTKLXFYDMANEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[7-[(4-nitrophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate

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